molecular formula C12H11NO4 B14295691 Methyl 4-benzamido-2-oxobut-3-enoate CAS No. 116253-86-2

Methyl 4-benzamido-2-oxobut-3-enoate

Cat. No.: B14295691
CAS No.: 116253-86-2
M. Wt: 233.22 g/mol
InChI Key: BGXWPQNOPNMZGH-UHFFFAOYSA-N
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Description

Methyl 4-benzamido-2-oxobut-3-enoate is an organic compound with the molecular formula C12H11NO4. It is a derivative of benzamide and is characterized by the presence of an ester group and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-benzamido-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminobenzoate with acetoacetic ester under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzamido-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-benzamido-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-benzamido-2-oxobut-3-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the specific conditions. Its reactivity is influenced by the presence of the ester and keto groups, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

116253-86-2

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 4-benzamido-2-oxobut-3-enoate

InChI

InChI=1S/C12H11NO4/c1-17-12(16)10(14)7-8-13-11(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15)

InChI Key

BGXWPQNOPNMZGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C=CNC(=O)C1=CC=CC=C1

Origin of Product

United States

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